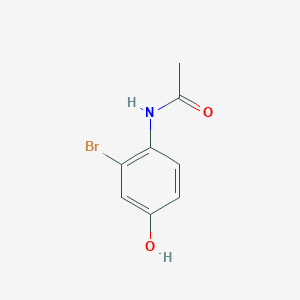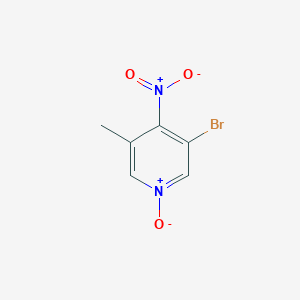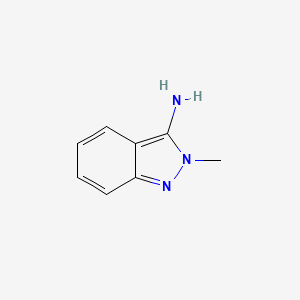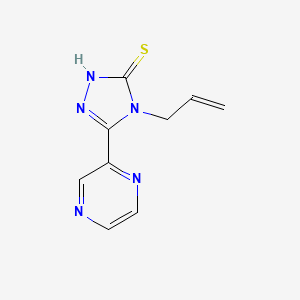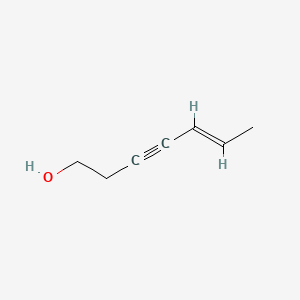![molecular formula C9H14BrN3 B3059389 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine CAS No. 99516-14-0](/img/structure/B3059389.png)
3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine
Descripción general
Descripción
3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is a useful research compound. Its molecular formula is C9H14BrN3 and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Regioselectivity
3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is involved in chemical synthesis processes that explore the regioselectivity of bromination in unsymmetrical dimethylpyridines. Research has shown that the nitrogen in the pyridine ring acts inductively, deactivating towards bromination, resulting in bromination occurring at the methyl group farthest from the nitrogen atom within the ring. This finding is crucial for understanding the mechanistic aspects and improving the efficiency of synthesizing brominated pyridine derivatives, which are valuable in various chemical and pharmaceutical applications (Thapa, Brown, Balestri, & Taylor, 2014).
Role in Heterocyclic Chemistry
The compound is also significant in the broader context of heterocyclic chemistry, where pyridine derivatives are known for their versatility and biological relevance. Pyridine scaffolds, including those related to this compound, are essential in developing complex compounds with diverse properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. These insights help identify research gaps and potential areas for novel investigations, particularly concerning unknown analogs that might exhibit significant scientific or therapeutic potential (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Pathways
In the field of catalysis, research on pyranopyrimidine scaffolds, which are structurally related to this compound, highlights the importance of hybrid catalysts in synthesizing biologically active compounds. These studies shed light on the synthesis of structurally complex molecules through multicomponent reactions, emphasizing the role of various catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This work underscores the utility of bromo-substituted pyridine derivatives in constructing pharmacologically relevant molecules, thus contributing to medicinal chemistry and drug discovery (Parmar, Vala, & Patel, 2023).
Functionalization and Medicinal Applications
Pyridine derivatives, including those similar to this compound, are pivotal in medicinal chemistry due to their wide range of biological activities. These compounds serve as crucial scaffolds for developing new therapeutic agents with antifungal, antibacterial, antioxidant, and anticancer properties. The versatility of pyridine-based compounds in chemosensing applications, particularly in detecting various ions and species, further highlights their significance in both analytical chemistry and pharmaceutical research (Abu-Taweel et al., 2022).
Propiedades
IUPAC Name |
N-(3-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOTJMWCFIKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572496 | |
| Record name | N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99516-14-0 | |
| Record name | N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


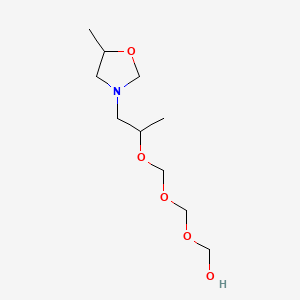

![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)




